molecular formula C9H7ClN2O B13845948 5-chloro-3-methyl-1H-quinoxalin-2-one

5-chloro-3-methyl-1H-quinoxalin-2-one

Cat. No.: B13845948
M. Wt: 194.62 g/mol
InChI Key: AGLQLIRDGGAXPX-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1H-quinoxalin-2-one: is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position of the quinoxalin-2-one core structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methyl-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methyl-2-nitroaniline with 1,2-dichloroethane, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinoxalin-2-one ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-chloro-3-methyl-1H-quinoxalin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in treating various diseases, including cancer, bacterial infections, and viral infections .

Industry: The compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the chlorine atom enhances its binding affinity to target proteins, leading to increased biological activity .

Comparison with Similar Compounds

Uniqueness: 5-chloro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and biological activity. These substituents allow for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-3-methyl-1H-quinoxalin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-4H,1H3,(H,12,13)

InChI Key

AGLQLIRDGGAXPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)NC1=O

Origin of Product

United States

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